molecular formula C12H11BP B1588975 Borane-diphenylphosphine complex CAS No. 41593-58-2

Borane-diphenylphosphine complex

Cat. No. B1588975
CAS RN: 41593-58-2
M. Wt: 197 g/mol
InChI Key: LRNNYBXLESRLOS-UHFFFAOYSA-N
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Description

Borane-diphenylphosphine complex, also known as (Diphenylphosphine)trihydroboron, is a chemical compound with the linear formula (C6H5)2PH·BH3 . It has a molecular weight of 200.02 . This complex is often used as a surrogate for phosphines, enabling easy handling and purification .


Chemical Reactions Analysis

The Borane-diphenylphosphine complex is suitable for several types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Reductions . It can also be used for nucleophilic addition reactions, catalytic dehydrogenation in the presence of ruthenium bidentate phosphine complexes, deprotonation reactions, catalytic coupling with alkynyl bromides, and catalyst-free Staudinger ligation for indirect 18F-radiolabeling .


Physical And Chemical Properties Analysis

The Borane-diphenylphosphine complex is a solid substance . It has a boiling point of 148-150 °C/10 mmHg and a melting point of 47-50 °C .

Scientific Research Applications

  • Nucleophilic Addition Reactions (Anion)

    • Application : The Borane-diphenylphosphine complex is used as a reactant in nucleophilic addition reactions .
  • Catalytic Dehydrogenation

    • Application : The complex is used in catalytic dehydrogenation reactions in the presence of ruthenium bidentate phosphine complexes .
  • Deprotonation Reactions

    • Application : The Borane-diphenylphosphine complex is used in deprotonation reactions .
  • Catalytic Coupling with Alkynyl Bromides

    • Application : The complex is used in catalytic coupling reactions with alkynyl bromides .
  • Catalyst-Free Staudinger Ligation for Indirect 18F-Radiolabeling

    • Application : The Borane-diphenylphosphine complex is used in catalyst-free Staudinger ligations for indirect 18F-radiolabeling .
  • Nucleophilic Addition Reactions (Anion)

    • Application : The Borane-diphenylphosphine complex is used as a reactant in nucleophilic addition reactions .
  • Catalytic Dehydrogenation

    • Application : The complex is used in catalytic dehydrogenation reactions in the presence of ruthenium bidentate phosphine complexes .
  • Deprotonation Reactions

    • Application : The Borane-diphenylphosphine complex is used in deprotonation reactions .
  • Catalytic Coupling with Alkynyl Bromides

    • Application : The complex is used in catalytic coupling reactions with alkynyl bromides .
  • Catalyst-Free Staudinger Ligation for Indirect 18F-Radiolabeling

    • Application : The Borane-diphenylphosphine complex is used in catalyst-free Staudinger ligations for indirect 18F-radiolabeling .
  • Nucleophilic Addition Reactions (Anion)

    • Application : The Borane-diphenylphosphine complex is used as a reactant in nucleophilic addition reactions .
  • Catalytic Dehydrogenation

    • Application : The complex is used in catalytic dehydrogenation reactions in the presence of ruthenium bidentate phosphine complexes .
  • Deprotonation Reactions

    • Application : The Borane-diphenylphosphine complex is used in deprotonation reactions .
  • Catalytic Coupling with Alkynyl Bromides

    • Application : The complex is used in catalytic coupling reactions with alkynyl bromides .
  • Catalyst-Free Staudinger Ligation for Indirect 18F-Radiolabeling

    • Application : The Borane-diphenylphosphine complex is used in catalyst-free Staudinger ligations for indirect 18F-radiolabeling .

Safety And Hazards

The Borane-diphenylphosphine complex is considered hazardous. It releases flammable gas when in contact with water . It should be handled under inert gas and protected from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this complex .

Future Directions

Phosphine-boranes, including Borane-diphenylphosphine complex, have been the subject of significant research since 2007 . New families of phosphorus-BH3 complexes have emerged as useful precursors of new structures in the asymmetric series . Future research may focus on the development of new synthetic routes and applications for these complexes .

properties

InChI

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNYBXLESRLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455019
Record name Borane diphenylphosphine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11095625

CAS RN

41593-58-2
Record name Borane diphenylphosphine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane-diphenylphosphine complex
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Grandjean, D Bonnet - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… , obtained either by reacting chloromethyldiphenylphosphine oxide with a salt of thioacetic acid 1 or by reacting bromomethyl acetyl sulfide with borane–diphenylphosphine complex. …
Number of citations: 0 onlinelibrary.wiley.com
S Kanno, K Sasaki, H Iwasawa - 東北生活文化大学・東北生活文化大学 …, 2005 - cir.nii.ac.jp
Unique Radical Polymerization of Vinyl Monomers Using Borane-diphenylphosphine Complex under Air | CiNii Research … Unique Radical Polymerization of Vinyl Monomers …
Number of citations: 0 cir.nii.ac.jp
CR Schlieve, A Tam, BL Nilsson, CJ Lieven… - Experimental eye …, 2006 - Elsevier
… Borane-diphenylphosphine complex (0.190 g, 1.0 mmol) was dissolved in methanol (8 ml) in a flame-dried round bottom flask under Ar(g) at room temperature. Potassium hydroxide (…
Number of citations: 40 www.sciencedirect.com
BL NILSSON, MB SOELLNER - … Probes in Biology: Science at the …, 2012 - books.google.com
… This route is based on the easily prepared alkylating agent 8 [21] and the commercially available borane–diphenylphosphine complex. Borane diphenylphosphine is deprotonated by …
Number of citations: 0 books.google.com
MB Soellner, BL Nilsson, RT Raines - The Journal of Organic …, 2002 - ACS Publications
… The synthesis is based on the easily prepared alkylating agent 8 13 and the commercially available borane−diphenylphosphine complex 9. Compound 9 is deprotonated by sodium …
Number of citations: 141 pubs.acs.org
N Grüger, LI Rodríguez, H Wadepohl… - Inorganic …, 2013 - ACS Publications
… n-BuLi (5.16 mL, 2.5 M in n-hexane, 12.9 mmol) was added to a solution of borane diphenylphosphine complex (2.58 g, 12.9 mmol) in 60 mL of thf at −78 C. After stirring for 45 min, the …
Number of citations: 38 pubs.acs.org
SM Parkhouse, MC Garnett, WC Chan - Bioorganic & medicinal chemistry, 2008 - Elsevier
… 11c The synthetic strategy (Scheme 2) involved the preparation of an air stable borane–diphenylphosphine complex, which was P,S-deprotected immediately prior to condensation with …
Number of citations: 44 www.sciencedirect.com
BL Nilsson, MB Soellner, RT Raines - … Probes in Biology: Science at the …, 2003 - Springer
… This route is based on the easily prepared alkylating agent 8 [21] and the commercially available borane-diphenylphosphine complex. Borane diphenylphosphine is deprotonated by …
Number of citations: 2 link.springer.com
MB SOELLNER - 2005 - raineslab.com
… Borane-diphenylphosphine complex 2.9 (10.33 g, 51.6 mmol) was dissolved in dry DMF under Ar(g) and cooled to 0 DC. NaH (1.24 g, 51.6 mmol) was added slowly, and the mixture …
Number of citations: 0 raineslab.com
MB Soellner - 2005 - search.proquest.com
… Borane-diphenylphosphine complex 2.9 (10.33 g, 51.6 mmol) was dissolved in dry DMF under Ar(g) and cooled to 0 C. NaH (1.24 g, 51.6 mmol) was added slowly, and the mixture was …
Number of citations: 0 search.proquest.com

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